

Paromomycin Combination Therapies for Visceral Leishmaniasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



Visceral leishmaniasis (VL), a severe systemic disease caused by Leishmania species, remains a significant public health concern in many parts of the world. The evolution of drug resistance to traditional monotherapies has necessitated the development of combination treatment regimens. **Paromomycin**, an aminoglycoside antibiotic with proven antileishmanial activity, has emerged as a key component in these combination strategies. This guide provides a detailed comparison of **paromomycin**-based combination therapies, supported by experimental data, for researchers, scientists, and drug development professionals.

Efficacy and Safety of Paromomycin Combination Regimens

Clinical trials have demonstrated the high efficacy of **paromomycin** in combination with other antileishmanial drugs, offering shorter treatment durations and improved safety profiles compared to older monotherapies. The most studied combinations include **paromomycin** with miltefosine, sodium stibogluconate, and liposomal amphotericin B.

Quantitative Comparison of Clinical Trial Outcomes

The following tables summarize the key efficacy and safety data from pivotal clinical trials evaluating **paromomycin** combination therapies.

Table 1: Efficacy of **Paromomycin** Combination Therapies in Clinical Trials



| Treatmen t Regimen | Study/Tri al Identifier | Geograph ic Region | No. of Patients | Definitive Cure Rate (6-month follow- up) | Treatmen t Duration | Referenc e |
|--|-------------------------------|-----------------------|--------------------|---|------------------------|---------------|
| Paromomy cin + Miltefosine (PM/MF) | NCT03129 646 | Eastern Africa | 170 (mITT) | 91.2% | 14 days | [1][2] |
| Sodium Stibogluco nate + Paromomy cin (SSG/PM) | NCT03129 646 | Eastern Africa | 170 (mITT) | 91.8% | 17 days | [1][2] |
| Liposomal Amphoteric in B + Paromomy cin | - | Banglades h | 171 | 99.4% | 11 days | [3] |
| Miltefosine + Paromomy cin | - | Banglades h | 185 | 97.9% | 10 days | [3] |
| Liposomal Amphoteric in B (monothera py) | - | Banglades h | 185 | 98.1% | Single dose | [3] |
| Aminosidin e (Paromom ycin) 20 mg/kg/day | - | North Bihar, India | 30 | 97% | 21 days | [4] |



| Sodium | | | | | |
|------------------------------------|-----------------------|----|-----|---------|-----|
| Stibogluco nate 20 mg/kg/day | North Bihar, India | 30 | 63% | 30 days | [4] |

mITT: modified intention-to-treat

Table 2: Safety Profile of **Paromomycin** Combination Therapies

| Treatment Regimen | Common Adverse Drug Reactions | Serious Adverse Events (Drug- Related) | Key Safety Advantages | Reference |
|--|--|---|--|-----------|
| Paromomycin + Miltefosine (PM/MF) | Vomiting (MF-related), injection site pain (PM-related), hypoacusis (PM-related) | 4 out of 18 SAEs reported were study drug-related. | No risk of SSG- associated cardiotoxicity, shorter treatment, fewer injections. | [1][2][5] |
| Sodium Stibogluconate + Paromomycin (SSG/PM) | SSG-related cardiotoxicity (6.5% of patients), injection site pain. | One death judged due to SSG-related cardiotoxicity. | - | [1][5] |
| Liposomal Amphotericin B + Paromomycin | Generally well-tolerated. | - | Shorter duration than SSG-based therapies. | [3] |
| Miltefosine + Paromomycin | Vomiting and diarrhea (miltefosine-related). | 3 drug-related SAEs, all resolved. | All-oral or oral- injectable combination avoids toxicities of SSG and amphotericin B. | [3] |



Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key studies.

Phase III Non-Inferiority Trial of PM/MF vs. SSG/PM in Eastern Africa (NCT03129646)

- Study Design: An open-label, randomized, controlled, non-inferiority trial conducted in Ethiopia, Kenya, Sudan, and Uganda.[1][5]
- Participants: Included adults and children aged 4-60 years with primary visceral leishmaniasis, confirmed by microscopy of spleen, bone marrow, or lymph node aspirates. Patients with HIV co-infection or severe concomitant diseases were excluded.[1][5]
- Interventions:
 - PM/MF Arm: Paromomycin 20 mg/kg/day intramuscularly and an allometric dose of miltefosine orally for 14 days.[1][2]
 - SSG/PM Arm: Sodium stibogluconate 20 mg/kg/day and paromomycin 15 mg/kg/day,
 both intramuscularly, for 17 days.[1][2]
- Primary Endpoint: Definitive cure at 6 months' follow-up, defined as the absence of clinical signs and symptoms of VL and no requirement for rescue medication.[1][5]
- Safety Assessment: Monitoring and reporting of all adverse events (AEs) and serious adverse events (SAEs). Specific monitoring for cardiotoxicity in the SSG/PM arm.[1][5]

Randomized Controlled Trial of Aminosidine vs. Sodium Stibogluconate in India

- Study Design: A randomized, unblinded, controlled trial with a 180-day follow-up period.[4]
- Participants: Individuals aged 5-50 years with clinical signs of VL and confirmed amastigotes in spleen or bone marrow aspirates.[4]



• Interventions:

- Aminosidine Arms: Three different daily doses (12, 16, and 20 mg/kg) for 21 days.[4]
- SSG Arm: Sodium stibogluconate 20 mg/kg/day for 30 days.[4]
- Outcome Measures:
 - Efficacy: Parasite count, spleen size, fever, body weight, hemoglobin concentration, white cell count, platelet count, and serum albumin concentration.
 - Safety: Liver and renal function tests, and reports of adverse events.[4]

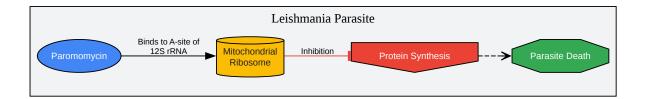
Visualizing Mechanisms and Processes

To better illustrate the complex interactions and workflows, the following diagrams are provided in DOT language.

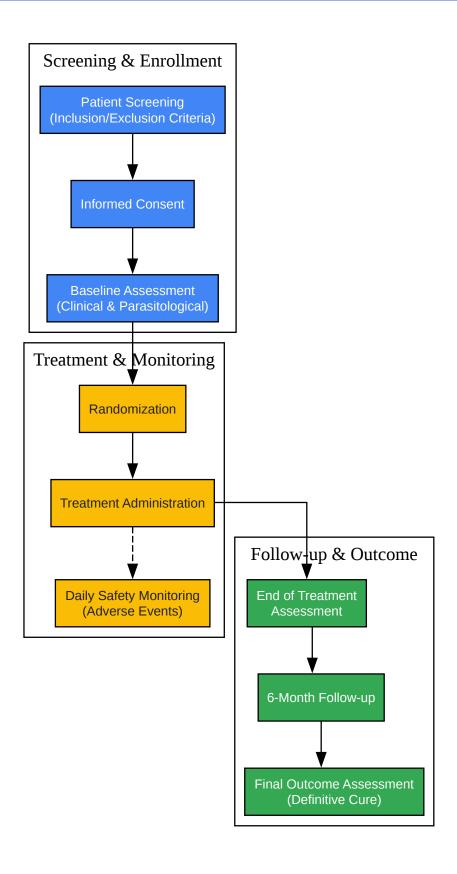
Signaling Pathway of Paromomycin's Antileishmanial Action

The precise mechanism of **paromomycin** against Leishmania is not fully elucidated but is understood to involve the inhibition of protein synthesis.

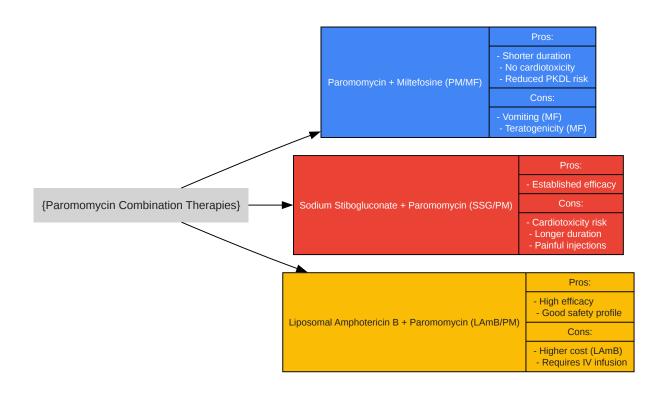












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- To cite this document: BenchChem. [Paromomycin Combination Therapies for Visceral Leishmaniasis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158545#paromomycin-in-combination-therapy-for-visceral-leishmaniasis]

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